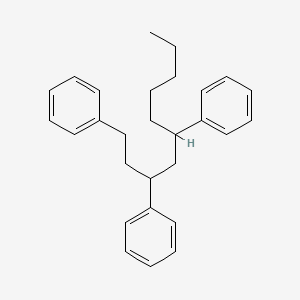
1,1',1''-(Decane-1,3,5-triyl)tribenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-(Decane-1,3,5-triyl)tribenzene is an organic compound characterized by a decane backbone with three benzene rings attached at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-(Decane-1,3,5-triyl)tribenzene typically involves the reaction of decane derivatives with benzene under specific conditions. One common method is the Friedel-Crafts alkylation, where decane is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of 1,1’,1’'-(Decane-1,3,5-triyl)tribenzene may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the compound’s purity for various applications.
Chemical Reactions Analysis
Types of Reactions: 1,1’,1’'-(Decane-1,3,5-triyl)tribenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the benzene rings.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can be substituted with various functional groups using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, elevated temperatures and pressures.
Substitution: Halogens, nitrating agents, Lewis acids, and controlled temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,1’,1’'-(Decane-1,3,5-triyl)tribenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, materials science, and as a component in various industrial processes.
Mechanism of Action
The mechanism by which 1,1’,1’'-(Decane-1,3,5-triyl)tribenzene exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s benzene rings can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the decane backbone provides hydrophobic interactions that can influence the compound’s solubility and distribution within biological systems.
Comparison with Similar Compounds
1,1’,1’'-(1,3,5-Pentanetriyl)tribenzene: Similar structure but with a pentane backbone instead of decane.
1,1’,1’'-(Benzene-1,3,5-triyl)tris(3-phenylpropan-1-one): Contains a benzene core with phenylpropanone groups.
Benzene-1,3,5-triyl triformate (TFBen): Used as a CO source in carbonylation reactions.
Uniqueness: 1,1’,1’'-(Decane-1,3,5-triyl)tribenzene is unique due to its longer decane backbone, which imparts distinct physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
29879-87-6 |
|---|---|
Molecular Formula |
C28H34 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
1,5-diphenyldecan-3-ylbenzene |
InChI |
InChI=1S/C28H34/c1-2-3-7-20-27(25-16-10-5-11-17-25)23-28(26-18-12-6-13-19-26)22-21-24-14-8-4-9-15-24/h4-6,8-19,27-28H,2-3,7,20-23H2,1H3 |
InChI Key |
CQUBCBYPRGQODY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



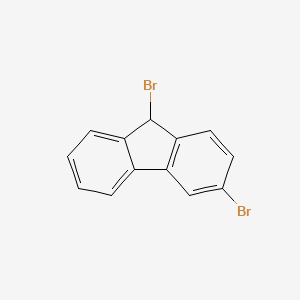
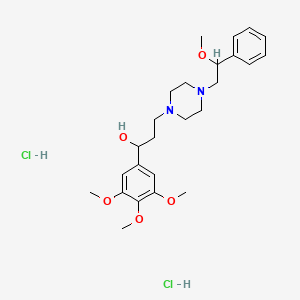
![6-(9h-Fluoren-3-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14689299.png)

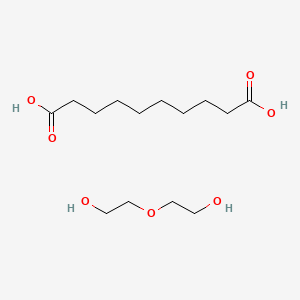

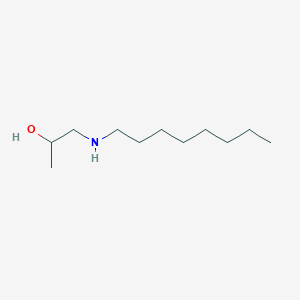


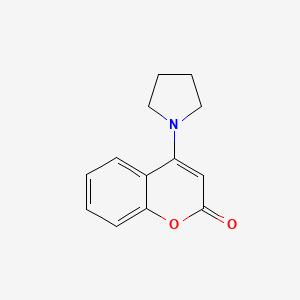
![2,11-dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14689353.png)

![[(Propane-1-sulfinyl)methyl]benzene](/img/structure/B14689371.png)
